molecular formula C8H6INO4 B1528951 4-Iodo-3-methoxy-5-nitrobenzaldehyde CAS No. 1021493-53-7

4-Iodo-3-methoxy-5-nitrobenzaldehyde

Cat. No. B1528951
M. Wt: 307.04 g/mol
InChI Key: WVDDJASTMZNUNH-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-5-nitrobenzaldehyde is an organic compound . It is a light yellow solid with a molecular weight of 307.04 .


Molecular Structure Analysis

The molecular structure of 4-Iodo-3-methoxy-5-nitrobenzaldehyde is represented by the linear formula C8H6INO4 . The InChI code is 1S/C8H6INO4/c1-14-7-3-5(4-11)2-6(8(7)9)10(12)13/h2-4H,1H3 .


Physical And Chemical Properties Analysis

4-Iodo-3-methoxy-5-nitrobenzaldehyde is a light yellow solid . It has a molecular weight of 307.04 and is stored at temperatures between 0-5°C .

Scientific Research Applications

  • Chemical Synthesis

    • Application : 4-Iodo-3-methoxy-5-nitrobenzaldehyde is used in chemical synthesis . It’s a compound with many reactive functional groups, making it suitable as a starting material for various syntheses .
    • Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
    • Results : The outcomes of these syntheses would vary depending on the specific reactions being carried out. In general, the goal would be to create new compounds with desirable properties .
  • Material Science

    • Application : Compounds similar to 4-Iodo-3-methoxy-5-nitrobenzaldehyde, such as 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde, have been used for the synthesis of zinc-selective spiropyran-based fluorescent and photoregenerable receptors .
    • Methods : This typically involves reacting the compound with other reagents to form the receptor. The specific procedures would depend on the particular synthesis being performed .
    • Results : The resulting receptors can selectively bind to zinc, which could be useful in various applications, such as sensing or removing zinc from a solution .
  • Hair Dye

    • Application : Compounds similar to 4-Iodo-3-methoxy-5-nitrobenzaldehyde, such as 5-Nitrovanillin, have been patented as a yellow hair dye in combination with other nitrobenzene dyes for consistent blonde to brown shades .
    • Methods : The specific procedures would depend on the particular synthesis being performed .
    • Results : The resulting hair dye can provide consistent blonde to brown shades .
  • Treatment of Hyperuricemia and Gout

    • Application : Demethylation of 5-nitrovanillin by ether cleavage using hydrobromic acid or using lithium hydroxide and thiophenol in NMP leads to 3,4-dihydroxy-5-nitrobenzaldehyde (DHNB), which is being discussed as an active ingredient for the treatment of hyperuricemia and gout .
    • Methods : This typically involves reacting the compound with other reagents to form the active ingredient .
    • Results : The resulting active ingredient could potentially be used for the treatment of hyperuricemia and gout .
  • Material Science

    • Application : In a study, 4-hydroxy-3-methoxybenzaldehyde nicotinamide (4H3MN) co-crystal was grown by slow evaporation technique .
    • Methods : The grown co-crystal was subjected to X-ray diffraction, theoretical calculations, FTIR, Raman, UV–Vis spectroscopy, TG–DSC, Photoluminescence, Vickers microhardness, and Z-scan analysis .
    • Results : The results of these analyses would provide valuable information about the properties of the co-crystal .
  • Chemical Synthesis
    • Application : 4-Iodo-3-methoxy-5-nitrobenzaldehyde is used in chemical synthesis . It’s a compound with many reactive functional groups, making it suitable as a starting material for various syntheses .
    • Methods : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, this compound would be reacted with other reagents under controlled conditions to form the desired product .
    • Results : The outcomes of these syntheses would vary depending on the specific reactions being carried out. In general, the goal would be to create new compounds with desirable properties .

properties

IUPAC Name

4-iodo-3-methoxy-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-7-3-5(4-11)2-6(8(7)9)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDDJASTMZNUNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1I)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721132
Record name 4-Iodo-3-methoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-methoxy-5-nitrobenzaldehyde

CAS RN

1021493-53-7
Record name 4-Iodo-3-methoxy-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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